molecular formula C16H11ClO5 B14348507 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid CAS No. 91196-90-6

5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid

Cat. No.: B14348507
CAS No.: 91196-90-6
M. Wt: 318.71 g/mol
InChI Key: GXAVAPLPXJTBML-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid is an organic compound that features a benzodioxole ring substituted with a chlorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid typically involves multiple steps, including the formation of the benzodioxole ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzoyl chloride with a suitable precursor under controlled conditions to introduce the chlorobenzoyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, solvent extraction, and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Scientific Research Applications

5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and chlorobenzoyl-substituted compounds. Examples include:

  • 5-(2-Bromobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
  • 5-(2-Fluorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid

Uniqueness

What sets 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorobenzoyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

91196-90-6

Molecular Formula

C16H11ClO5

Molecular Weight

318.71 g/mol

IUPAC Name

5-(2-chlorobenzoyl)-6-methyl-1,3-benzodioxole-2-carboxylic acid

InChI

InChI=1S/C16H11ClO5/c1-8-6-12-13(22-16(21-12)15(19)20)7-10(8)14(18)9-4-2-3-5-11(9)17/h2-7,16H,1H3,(H,19,20)

InChI Key

GXAVAPLPXJTBML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Cl)OC(O2)C(=O)O

Origin of Product

United States

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